molecular formula C13H8N2O3 B3228287 5-(3-Cyanophenyl)-2-hydroxynicotinic acid CAS No. 1261967-08-1

5-(3-Cyanophenyl)-2-hydroxynicotinic acid

Cat. No.: B3228287
CAS No.: 1261967-08-1
M. Wt: 240.21 g/mol
InChI Key: WHFROLGIJPKCPO-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a cyanophenyl group attached to the nicotinic acid core

Mechanism of Action

Target of Action

It is known that cyanophenylboronic acids, which are structurally similar to this compound, are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

The mode of action of 5-(3-Cyanophenyl)-2-hydroxynicotinic acid is likely to involve its interaction with a metal catalyst in a Suzuki–Miyaura cross-coupling reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that organoboron compounds, which include boronic acids and their derivatives, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and various types of carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It is known that the stability of boronic esters, which are structurally similar to this compound, can present challenges in terms of their removal at the end of a synthetic sequence .

Result of Action

It is known that the protodeboronation of boronic esters can be achieved using a radical approach . This process has been used in the formal total synthesis of various complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyanophenyl)-2-hydroxynicotinic acid typically involves the reaction of 3-cyanophenylboronic acid with 2-hydroxynicotinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyanophenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 5-(3-Cyanophenyl)-2-ketonicotinic acid.

    Reduction: Formation of 5-(3-Aminophenyl)-2-hydroxynicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(3-Cyanophenyl)-2-hydroxynicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Cyanophenyl)nicotinic acid
  • 2-Hydroxynicotinic acid
  • 3-Cyanophenylacetic acid

Uniqueness

5-(3-Cyanophenyl)-2-hydroxynicotinic acid is unique due to the presence of both a hydroxyl group and a cyanophenyl group on the nicotinic acid core. This combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

5-(3-cyanophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-6-8-2-1-3-9(4-8)10-5-11(13(17)18)12(16)15-7-10/h1-5,7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFROLGIJPKCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686992
Record name 5-(3-Cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-08-1
Record name 5-(3-Cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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